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Compound of Interest

Compound Name: 5-Iminodaunorubicin

Cat. No.: B1195275 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

pharmacokinetic properties of 5-Iminodaunorubicin and the conventional anthracycline,

doxorubicin, supported by experimental data.

This guide provides a detailed comparison of the pharmacokinetic profiles of 5-
Iminodaunorubicin (also referred to as 5-imino-13-deoxydoxorubicin or GPX-150 in some

studies) and the widely used chemotherapeutic agent, doxorubicin. Understanding the

absorption, distribution, metabolism, and excretion of these compounds is critical for optimizing

their therapeutic potential and minimizing toxicity.

Executive Summary
5-Iminodaunorubicin, a quinone-modified anthracycline, has been developed to mitigate the

cardiotoxicity associated with doxorubicin. This is achieved by modifying the chemical structure

to reduce the formation of reactive oxygen species and the cardiotoxic metabolite,

doxorubicinol.[1] Preclinical and clinical studies have demonstrated that these structural

modifications lead to a distinct pharmacokinetic profile for 5-Iminodaunorubicin compared to

doxorubicin.

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for 5-Iminodaunorubicin
and doxorubicin from both preclinical (rat) and clinical (human) studies.
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Table 1: Preclinical Pharmacokinetic Parameters in Rats (Intravenous Administration)

Parameter 5-Iminodaunorubicin Doxorubicin

Dose 16 mg/kg 5 mg/kg

Alpha-Phase Half-Life (t½α) 1.4 hours
Not explicitly stated, but

generally rapid

Beta-Phase Half-Life (t½β) 10 hours 25.0 to 39.3 hours

Peak Plasma Concentration

(Cmax)

Data not available in a

comparable format
838.4 to 2157.8 ng/mL

Area Under the Curve (AUC)
Data not available in a

comparable format
1054.7 to 1940.1 µg/L*h

Clearance (CL)
Data not available in a

comparable format

Data available in various

studies

Volume of Distribution (Vd)
Data not available in a

comparable format

Data available in various

studies

Table 2: Clinical Pharmacokinetic Parameters in Cancer Patients (Intravenous Administration)

Parameter
5-Iminodaunorubicin
(GPX-150)

Doxorubicin

Dose 265 mg/m² 30-75 mg/m²

Elimination Half-Life (t½β) 13.8 (± 4.6) hours ~20-30 hours

Area Under the Curve (AUC) 8.0 (± 2.6) µg·h/mL
Highly variable, ~10-fold inter-

individual variation

Clearance (CL) 607 (± 210) mL/min/m² Highly variable

Volume of Distribution (Vss)
Data not available in a

comparable format
~25 L/kg
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Preclinical Study of 5-Iminodaunorubicin in Rats
Drug Administration: Male Sprague-Dawley rats received a single intravenous (i.v.),

intraperitoneal (i.p.), or oral (p.o.) dose of 5-Iminodaunorubicin (16 mg/kg or 4 mg/kg)

dissolved in sterile saline.

Sample Collection: At various time points post-administration, animals were anesthetized,

and blood was collected via cardiac puncture into heparinized tubes. Tissues (liver, heart,

lung, and brain) were excised, rinsed with cold saline, blotted dry, and frozen.

Sample Preparation: Plasma was separated by centrifugation. Tissues were homogenized in

a phosphate buffer.

Analytical Method: 5-Iminodaunorubicin and its metabolites were extracted from plasma

and tissue homogenates. The concentrations were determined by high-performance liquid

chromatography (HPLC) with fluorescence detection.

Clinical Study of 5-Iminodaunorubicin (GPX-150) in
Patients

Study Design: A Phase I, open-label, dose-escalation study was conducted in patients with

advanced solid tumors.

Drug Administration: GPX-150 was administered as an intravenous infusion every 21 days.

Sample Collection: Blood samples were collected at predetermined time points before,

during, and after the infusion.

Analytical Method: Plasma concentrations of GPX-150 were quantified using a validated

HPLC method.

Typical Doxorubicin Pharmacokinetic Study Protocol
Drug Administration: Doxorubicin is typically administered as an intravenous bolus or

infusion. Doses vary depending on the treatment regimen and patient characteristics.

Sample Collection: Serial blood samples are collected at various time points after

administration.
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Sample Preparation: Plasma is separated by centrifugation.

Analytical Method: Doxorubicin and its primary metabolite, doxorubicinol, are commonly

quantified in plasma using HPLC with fluorescence detection or liquid chromatography-

tandem mass spectrometry (LC-MS/MS).[2]

Metabolism and Tissue Distribution
5-Iminodaunorubicin:

Metabolism: In rats, the major metabolite of 5-Iminodaunorubicin is 5-imino-13-

dihydrodaunorubicin. The aglycones, 5-iminodaunorubicinone and 5-imino-13-

dihydrodaunorubicinone, are minor metabolites. Importantly, no conversion to daunorubicin

or its metabolites was detected, indicating that 5-Iminodaunorubicin is not a prodrug of

daunorubicin. The absence of deoxyaglycone metabolites is consistent with the hypothesis

that 5-Iminodaunorubicin does not undergo the same redox cycling as doxorubicin.

Tissue Distribution: Following intravenous or intraperitoneal administration in rats, the

highest concentrations of 5-Iminodaunorubicin and its metabolites were found in the lung,

liver, and heart, with the lowest levels in plasma and brain.

Doxorubicin:

Metabolism: Doxorubicin is extensively metabolized, primarily in the liver. The major

metabolite is the cardiotoxic alcohol, doxorubicinol. Other metabolites are also formed.

Tissue Distribution: Doxorubicin exhibits extensive tissue distribution, with a large apparent

volume of distribution of approximately 25 L/kg.[3] It accumulates in various tissues,

including the heart, which is a major site of its dose-limiting toxicity.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5398089/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5398089/
https://www.ingentaconnect.com/contentone/govi/pharmaz/2014/00000069/00000002/art00008?crawler=true
https://pubmed.ncbi.nlm.nih.gov/3042244/
https://www.benchchem.com/product/b1195275#comparative-pharmacokinetics-of-5-iminodaunorubicin-and-doxorubicin
https://www.benchchem.com/product/b1195275#comparative-pharmacokinetics-of-5-iminodaunorubicin-and-doxorubicin
https://www.benchchem.com/product/b1195275#comparative-pharmacokinetics-of-5-iminodaunorubicin-and-doxorubicin
https://www.benchchem.com/product/b1195275#comparative-pharmacokinetics-of-5-iminodaunorubicin-and-doxorubicin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1195275?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

